molecular formula C9H8N2O2 B14051920 Methyl 3-amino-2-cyanobenzoate

Methyl 3-amino-2-cyanobenzoate

Cat. No.: B14051920
M. Wt: 176.17 g/mol
InChI Key: XWDLXWJHZMLQKP-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-cyanobenzoate is an organic compound with the molecular formula C10H8N2O2 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-cyanobenzoic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted benzoates
  • Amino derivatives
  • Coupled aromatic compounds

Scientific Research Applications

Methyl 3-amino-2-cyanobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-cyanobenzoate largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The cyano and amino groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-2-cyanobenzoate is unique due to the presence of both amino and cyano groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

methyl 3-amino-2-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDLXWJHZMLQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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